4-Oxobedfordiaic acid

Description

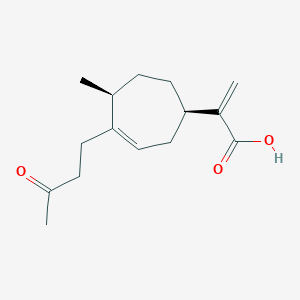

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10-4-6-14(12(3)15(17)18)9-8-13(10)7-5-11(2)16/h8,10,14H,3-7,9H2,1-2H3,(H,17,18)/t10-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIMYXBAQAIAT-IINYFYTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC=C1CCC(=O)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Oxobedfordiaic Acid: A Comprehensive Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobedfordiaic acid, a naturally occurring sesquiterpenoid, has garnered attention for its notable anti-ulcerogenic properties. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation and purification, and a summary of its known biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

This compound is a xanthanolide sesquiterpene that has been isolated from Xanthium cavanillesii Schouw (Asteraceae), a plant species commonly known as "Abrojo" or "Abrojo grande".[1] This plant grows wild in regions of South America, including Uruguay and Argentina, and has been traditionally used in folk medicine as an antiseptic.[1] Phytochemical investigations have revealed that the aerial parts, roots, and flowers of Xanthium cavanillesii are sources of various sesquiterpene lactones, including this compound.[1][2]

Isolation and Purification

The isolation of this compound from Xanthium cavanillesii involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on published literature.[1][2]

Experimental Protocol

2.1.1. Plant Material and Extraction: The aerial parts (leaves and stems), roots, or flowers of Xanthium cavanillesii are collected, dried, and powdered. The powdered plant material is then subjected to exhaustive extraction with a polar organic solvent, such as methanol or chloroform, typically using a Soxhlet apparatus.[1][3]

2.1.2. Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure to yield a syrup. This residue is then dissolved in a methanol-water mixture (e.g., 9:1 v/v) and partitioned with a non-polar solvent like n-hexane to remove pigments and lipids. The hydroalcoholic phase is subsequently diluted with water (e.g., to a 7:3 methanol-water ratio) and extracted with a solvent of intermediate polarity, such as chloroform, to enrich the sesquiterpenoid fraction.[1]

2.1.3. Chromatographic Purification: The chloroform extract is evaporated to dryness and the residue is subjected to repeated chromatographic techniques for the isolation of pure this compound.

-

VLC and Column Chromatography: The extract is first fractionated using Vacuum Liquid Chromatography (VLC) or conventional column chromatography on silica gel. A gradient elution system with increasing polarity, for example, mixtures of n-hexane and ethyl acetate, is employed to separate the components based on their polarity.[1]

-

Preparative TLC and HPLC: Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) analysis, are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a silica gel or reverse-phase column to yield the pure compound.[1]

Experimental Workflow Diagram

References

4-Oxobedfordiaic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobedfordiaic acid, a sesquiterpenoid natural product, has garnered attention for its notable biological activity. Isolated from Xanthium cavanillesii, this compound has demonstrated significant anti-ulcerogenic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a discussion of potential signaling pathways involved in its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a xanthanolide derivative, a class of sesquiterpene lactones characterized by a C-4 oxygenated function. Its chemical structure was elucidated through extensive spectroscopic analysis, including Infrared (IR) and Mass Spectrometry (MS), as well as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Chemical Structure:

Physicochemical and Spectroscopic Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | [3] |

| Molecular Weight | 250.33 g/mol | [3] |

| CAS Number | 68799-38-2 | [3][4] |

| Appearance | Crystalline solid | [4] |

| Storage Temperature | Desiccate at -20°C | [4] |

Spectroscopic Data:

| Technique | Key Peaks/Shifts | Source |

| ¹H NMR | Data to be extracted from Favier, L. S., et al. (2016) | [2] |

| ¹³C NMR | Data to be extracted from Favier, L. S., et al. (2016) | [2] |

| IR Spectroscopy | Data to be extracted from Favier, L. S., et al. (2016) | [2] |

| Mass Spectrometry | Data to be extracted from Favier, L. S., et al. (2016) | [2] |

Natural Source and Isolation

This compound is a naturally occurring compound found in the plant Xanthium cavanillesii Schouw (Asteraceae).[1][2] It has been isolated from both the roots and flowers of this plant.[1][2]

Experimental Protocol: Isolation of this compound

The following is a generalized protocol based on methods for isolating sesquiterpenoids from plant material. The specific details for this compound are described in Favier, L. S., et al. (2016).

Workflow for Isolation:

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The roots and flowers of Xanthium cavanillesii are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with chloroform at room temperature.[2] This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting chloroform extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel.

-

Fractionation: The column is eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate, to separate the components of the extract.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with the target compound are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, IR).[2]

Biological Activity: Anti-ulcerogenic Effects

This compound has been reported to possess anti-ulcerogenic activity.

Experimental Protocol: Ethanol-Induced Gastric Ulcer Model in Rats

This protocol is a standard method for evaluating the gastroprotective effects of compounds.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthane sesquiterpenoids from the roots and flowers of Xanthium cavanillesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS:68799-38-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to 4-Oxobedfordiaic Acid (CAS Number: 68799-38-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobedfordiaic acid is a naturally occurring sesquiterpenoid belonging to the xanthanolide class. Identified by the CAS number 68799-38-2, this compound has garnered scientific interest due to its notable biological activities, particularly its anti-ulcerogenic properties. It is primarily isolated from plant species of the Xanthium genus, such as Xanthium cavanillesii. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological effects, and the experimental protocols used to elucidate these activities.

Chemical and Physical Properties

While extensive physicochemical data is not widely published, the fundamental properties of this compound have been established.

| Property | Value | Source |

| CAS Number | 68799-38-2 | N/A |

| Molecular Formula | C₁₅H₂₂O₃ | N/A |

| Molecular Weight | 250.33 g/mol | N/A |

| Class | Sesquiterpenoid (Xanthanolide) | N/A |

| Natural Source | Xanthium cavanillesii | N/A |

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its gastroprotective effect. Research has demonstrated its potential in preventing gastric lesions in preclinical models.

Table 1: Anti-ulcerogenic Activity of this compound

| Experimental Model | Dosage | Ulcer Index (Mean ± SEM) | Inhibition (%) | Reference |

| Ethanol-induced gastric lesions in rats | 100 mg/kg (oral) | 1.33 ± 0.16 | 74 | [1] |

Experimental Protocols

This section details the methodologies employed in the key in vivo study that established the anti-ulcerogenic activity of this compound.

Isolation of this compound from Xanthium cavanillesii

A detailed protocol for the isolation of this compound is described in the work by Favier et al. The general workflow involves the extraction of the plant material followed by chromatographic separation.

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

In Vivo Anti-ulcerogenic Activity Assay (Ethanol-Induced Gastric Lesions)

The following protocol was adapted from the study by Favier et al. to evaluate the gastroprotective effects of this compound.[1]

Experimental Protocol:

-

Animal Model: Male Wistar rats (180-220 g) were used. The animals were fasted for 24 hours prior to the experiment but had free access to water.

-

Test Compound Administration: this compound was suspended in a 1% carboxymethyl cellulose (CMC) solution and administered orally (p.o.) at a dose of 100 mg/kg.

-

Control Groups: A control group received the vehicle (1% CMC) only.

-

Induction of Gastric Lesions: One hour after the administration of the test compound or vehicle, gastric lesions were induced by oral administration of 1 mL of absolute ethanol.

-

Evaluation of Gastric Lesions: One hour after ethanol administration, the animals were sacrificed by cervical dislocation. The stomachs were removed, opened along the greater curvature, and washed with saline.

-

Ulcer Index Determination: The gastric mucosa was examined for lesions. The ulcer index was calculated based on the severity and extent of the lesions.

-

Calculation of Inhibition: The percentage of inhibition of ulcer formation was calculated relative to the control group.

Experimental Workflow for Anti-ulcer Assay

Caption: In vivo anti-ulcerogenic activity assay workflow.

Synthesis of this compound

To date, a specific total synthesis of this compound has not been reported in the peer-reviewed scientific literature. The compound is primarily obtained through isolation from its natural source, Xanthium cavanillesii.

However, the synthesis of other xanthanolide sesquiterpenes has been achieved, and these strategies could potentially be adapted for the synthesis of this compound. General synthetic approaches for this class of compounds often involve complex multi-step sequences to construct the characteristic bicyclic core and introduce the required stereocenters.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for the anti-ulcerogenic effect of this compound has not been definitively elucidated. However, based on studies of structurally related sesquiterpene lactones, a plausible mechanism can be proposed. The cytoprotective effects of many sesquiterpene lactones are thought to be mediated through two primary pathways:

-

Stimulation of Prostaglandin Synthesis: Prostaglandins, particularly PGE₂, play a crucial role in maintaining the integrity of the gastric mucosa. They stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and inhibit gastric acid secretion. It is hypothesized that sesquiterpene lactones may enhance the endogenous synthesis of prostaglandins, thereby fortifying the mucosal defense mechanisms.[2]

-

Interaction with Sulfhydryl Compounds: The gastric mucosa contains a high concentration of sulfhydryl (-SH) containing compounds, such as glutathione, which are essential for protecting against oxidative damage and necrotizing agents. The α,β-unsaturated carbonyl moiety present in many sesquiterpene lactones can act as a Michael acceptor, reacting with these nucleophilic sulfhydryl groups. This interaction may trigger signaling pathways that lead to increased mucosal protection.

Proposed Signaling Pathway for Gastric Cytoprotection

Caption: Proposed mechanism of gastric cytoprotection.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-ulcerogenic activity in preclinical models. The available data provides a solid foundation for further investigation into its therapeutic potential. Future research should focus on:

-

Elucidation of the precise mechanism of action: Investigating the specific molecular targets and signaling pathways involved in its gastroprotective effects.

-

Development of a total synthesis: A scalable synthetic route would enable more extensive pharmacological studies and the generation of analogues with potentially improved activity and pharmacokinetic properties.

-

Evaluation in other models of gastric injury: Assessing its efficacy in models of ulceration induced by non-steroidal anti-inflammatory drugs (NSAIDs) or Helicobacter pylori infection.

-

Pharmacokinetic and toxicological studies: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile to support its potential development as a therapeutic agent.

This in-depth technical guide summarizes the current state of knowledge on this compound, providing a valuable resource for researchers and drug development professionals interested in this intriguing natural compound.

References

An In-depth Technical Guide to the Putative Biosynthesis of 4-Oxobedfordiaic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of 4-Oxobedfordiaic acid has not been fully elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of sesquiterpenoid biosynthesis, drawing parallels from related metabolic pathways. The experimental protocols described are standard methodologies in the field for pathway elucidation.

Introduction

This compound is a sesquiterpenoid natural product.[1][2] Sesquiterpenoids are a diverse class of C15 compounds derived from the common precursor farnesyl pyrophosphate (FPP). The biosynthesis of these molecules typically involves two key stages: the cyclization of the linear FPP precursor by a terpene synthase (TPS) to form a sesquiterpene scaffold, followed by a series of oxidative modifications, often catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the final product. This guide outlines a proposed biosynthetic pathway for this compound and provides generalized experimental protocols for its investigation.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound starts from the central isoprenoid pathway precursor, farnesyl pyrophosphate (FPP). The pathway is hypothesized to proceed through the following key steps:

-

Cyclization of Farnesyl Pyrophosphate (FPP): A sesquiterpene synthase (TPS) catalyzes the cyclization of the linear FPP molecule to form a bicyclic or tricyclic sesquiterpene olefin intermediate, which we will hypothetically name "proto-bedfordiene". This initial cyclization is a critical step that establishes the core carbon skeleton of the final molecule.

-

Oxidative Modifications by Cytochrome P450 Monooxygenases (CYPs): The "proto-bedfordiene" scaffold is then proposed to undergo a series of three oxidative modifications catalyzed by one or more cytochrome P450 monooxygenases. These enzymes are known to be key drivers of structural diversity in terpenoid biosynthesis.[3] It is plausible that enzymes from the CYP71 clan, which are frequently involved in the modification of terpenoid backbones, play a role here.[4][5][6][7] The proposed oxidations are:

-

Hydroxylation: Introduction of a hydroxyl group at a specific carbon position.

-

Oxidation to a Ketone: Further oxidation of the hydroxyl group to a ketone at what will become the C4 position.

-

Oxidation to a Carboxylic Acid: Oxidation of a methyl group to a carboxylic acid.

-

The sequential nature of these oxidative steps can vary.

Diagram of the Proposed Biosynthesis Pathway

References

- 1. chemfarms.com [chemfarms.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant (di)terpenoid evolution: from pigments to hormones and beyond - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00054G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Oxobedfordiaic Acid: Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobedfordiaic acid, a naturally occurring eremophilane-type sesquiterpenoid, has garnered interest for its notable biological activity. This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound. It details the experimental protocols for its isolation and structure elucidation, and presents its known biological activities with a focus on its anti-ulcerogenic properties. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

This compound (CAS 68799-38-2) is a sesquiterpenoid belonging to the eremophilane class of natural products. The eremophilane skeleton is characterized by a bicyclo[4.4.0]decane (decalin) ring system with a specific substitution pattern. The discovery and study of this compound are linked to the phytochemical investigation of plants from the Asteraceae family, particularly the genus Xanthium. This guide will delve into the history of its identification, its structural and spectroscopic properties, and the scientific investigations into its biological effects.

Discovery and History

The discovery of this compound is rooted in the study of natural products from the plant Xanthium cavanillesii Schouw, a species used in traditional medicine. While the compound was known, a comprehensive spectroscopic study and confirmation of its structure were revisited and detailed in a 2016 publication by Olivaro et al.[1][2]. This research involved the isolation of the compound from the chloroform extracts of the roots and flowers of Xanthium cavanillesii[1][2]. The name "Bedfordiaic acid" suggests a potential initial association with the genus Bedfordia, which is also known to produce terpenoids. However, the definitive source for its detailed characterization is Xanthium cavanillesii.

Prior to this, in 2005, Favier et al. had already investigated the anti-ulcerogenic activity of xanthanolide sesquiterpenes, including this compound, from the same plant species[3]. This earlier work highlighted the therapeutic potential of the compound and laid the groundwork for further investigation.

Chemical Structure and Properties

This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₂O₃. Its structure is based on the eremophilane skeleton.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 68799-38-2 |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.33 g/mol |

| Class | Sesquiterpenoid (Eremophilane type) |

| Initial Source | Xanthium cavanillesii Schouw |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 35.2 | 1.65 (m), 2.10 (m) |

| 2 | 27.0 | 1.80 (m), 1.95 (m) |

| 3 | 31.8 | 2.25 (m) |

| 4 | 211.5 | - |

| 5 | 55.1 | 2.45 (d, J=11.5 Hz) |

| 6 | 38.4 | 1.50 (m), 2.05 (m) |

| 7 | 139.8 | 5.80 (s) |

| 8 | 128.2 | - |

| 9 | 41.2 | 2.35 (m) |

| 10 | 45.3 | - |

| 11 | 170.1 | - |

| 12 | 125.8 | 5.45 (s), 6.15 (s) |

| 13 | 20.9 | 1.90 (s) |

| 14 | 15.6 | 0.95 (d, J=7.0 Hz) |

| 15 | 21.5 | 1.10 (s) |

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The data presented here is a representative summary based on published literature.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the methods described for the isolation of this compound from Xanthium cavanillesii[1][2].

Caption: Workflow for the isolation of this compound.

-

Plant Material Collection and Preparation: Roots and flowers of Xanthium cavanillesii are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with chloroform at room temperature.

-

Concentration: The resulting chloroform extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, using a gradient elution system (e.g., hexane-ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions enriched with this compound are combined and subjected to further purification, typically using High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Structure Elucidation

The purified this compound is then analyzed using various spectroscopic methods to confirm its structure.

Caption: Workflow for the structure elucidation of this compound.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms within the molecule and its stereochemistry.

Biological Activity

The primary reported biological activity of this compound is its anti-ulcerogenic effect.

Anti-ulcerogenic Activity

Research by Favier et al. demonstrated that this compound exhibits significant gastroprotective effects in a rat model of ethanol-induced gastric lesions[3].

Table 3: Anti-ulcerogenic Activity of this compound

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | Inhibition (%) |

| Vehicle Control | - | 5.2 ± 0.6 | - |

| This compound | 100 | 1.33 ± 0.16 | 74 |

Data adapted from Favier et al., J Ethnopharmacol. 2005.

Experimental Protocol for Anti-ulcerogenic Assay

The following is a summary of the experimental protocol used to evaluate the anti-ulcerogenic activity of this compound.

References

Spectroscopic Profile of 4-Oxobedfordiaic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Oxobedfordiaic acid, a sesquiterpenoid of the eremophilane type. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled based on the analysis of structurally related eremophilane sesquiterpenes and the fundamental principles of spectroscopic interpretation for keto-carboxylic acids.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.0-10.0 | br s | - | COOH |

| ~6.80 | s | - | H-9 |

| ~2.50 | m | - | H-1α |

| ~2.30 | m | - | H-1β |

| ~2.10 | m | - | H-6α |

| ~1.90 | m | - | H-6β |

| ~1.80 | m | - | H-7 |

| ~1.50 | m | - | H-2α |

| ~1.30 | m | - | H-2β |

| ~1.20 | s | - | H-14 |

| ~1.10 | d | 7.0 | H-13 |

| ~0.90 | d | 7.0 | H-15 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~200.0 | C | C-8 |

| ~180.0 | C | C-12 (COOH) |

| ~150.0 | C | C-10 |

| ~140.0 | CH | C-9 |

| ~50.0 | C | C-5 |

| ~45.0 | CH | C-7 |

| ~40.0 | CH₂ | C-1 |

| ~35.0 | C | C-4 |

| ~30.0 | CH₂ | C-6 |

| ~25.0 | CH₂ | C-2 |

| ~20.0 | CH₃ | C-14 |

| ~18.0 | CH₃ | C-13 |

| ~15.0 | CH₃ | C-15 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Infrared (IR) Spectroscopic Data for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| 1730-1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1680-1660 | Strong | C=O stretch (α,β-unsaturated Ketone) |

| ~1620 | Medium | C=C stretch |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

| 1300-1200 | Strong | C-O stretch (Carboxylic Acid) |

| ~900 | Broad, Medium | O-H bend (Out-of-plane) |

Table 4: Mass Spectrometry (MS) Data for this compound (Predicted)

| m/z | Ion Type |

| 250 | [M]⁺ |

| 232 | [M-H₂O]⁺ |

| 205 | [M-COOH]⁺ |

| 187 | [M-H₂O-COOH]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for natural product analysis and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (5-10 mg) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Instrument: A Bruker Avance III HD 500 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1.0 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024-4096

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2.0 seconds

-

-

Data Processing: Fourier transformation of the acquired Free Induction Decay (FID) is performed using appropriate software (e.g., TopSpin, Mnova). Phase and baseline corrections are applied to the resulting spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of this compound (1-2 mg) is dissolved in a volatile solvent such as chloroform or dichloromethane.

-

A drop of the solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.

Instrumentation and Parameters:

-

Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

Mode: Transmittance

-

Background: A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For Electrospray Ionization (ESI), the solution is infused directly into the mass spectrometer. For Electron Ionization (EI), the sample is introduced via a direct insertion probe or a GC inlet.

Instrumentation and Parameters (EI):

-

Instrument: A Thermo Fisher Scientific ISQ 7000 Single Quadrupole GC-MS system (or equivalent).

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-500

-

Source Temperature: 200-250 °C

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

The Biological Activity of 4-Oxobedfordiaic Acid: A Technical Overview for Researchers

Introduction

4-Oxobedfordiaic acid, a naturally occurring sesquiterpene lactone of the xanthanolide subclass, has emerged as a compound of interest for its potential therapeutic applications. Isolated from Xanthium cavanillesii, this molecule has demonstrated notable biological activity, particularly in the realm of gastroprotection.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and structurally related xanthanolides, with a focus on its anti-ulcerogenic, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Profile

-

Compound Name: this compound

-

Chemical Class: Sesquiterpene Lactone (Xanthanolide)

-

Molecular Formula: C₁₅H₂₂O₃[1]

-

Molecular Weight: 250.33 g/mol [1]

-

Natural Source: Xanthium cavanillesii Schouw (Asteraceae)[1][2]

Anti-ulcerogenic Activity

The most well-documented biological activity of this compound is its gastroprotective effect. In vivo studies have demonstrated its ability to protect the gastric mucosa from ethanol-induced damage.

Quantitative Data

The anti-ulcerogenic efficacy of this compound and its parent compound, Bedfordiaic acid, has been quantified in rat models. The data presented below is derived from a key study on xanthanolides from Xanthium cavanillesii.

| Compound | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | Inhibition (%) |

| Control | - | 5.16 ± 0.58 | - |

| This compound | 100 | 1.33 ± 0.16 | 74 |

| Bedfordiaic acid | 100 | 2.50 ± 0.42 | 51.5 |

| Data from Favier LS, et al. J Ethnopharmacol. 2005.[1][3] |

Experimental Protocol: Ethanol-Induced Gastric Ulcer Model in Rats

The following is a detailed methodology for the ethanol-induced gastric ulcer assay used to evaluate the anti-ulcerogenic activity of this compound.

Animals: Male Wistar rats (180-220 g) are used. Animals are fasted for 24 hours before the experiment but allowed free access to water.

Treatment:

-

The test compound (this compound) is suspended in a 1% aqueous solution of carboxymethylcellulose.

-

Animals are divided into groups and administered the test compound orally (p.o.) at a specified dose (e.g., 100 mg/kg).

-

A control group receives the vehicle only.

-

A reference drug, such as omeprazole, may be used as a positive control.

Ulcer Induction:

-

One hour after the administration of the test compound or vehicle, all animals are orally administered 1 mL of absolute ethanol to induce gastric ulcers.

Evaluation:

-

One hour after ethanol administration, the animals are euthanized.

-

The stomachs are removed, opened along the greater curvature, and washed with saline.

-

The gastric mucosa is examined for lesions. The ulcer index is determined by measuring the length and number of the lesions.

-

The percentage of inhibition of ulceration is calculated relative to the control group.

References

An In-Depth Technical Guide to 4-Oxobedfordiaic Acid: A Natural Anti-Ulcerogenic Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobedfordiaic acid is a naturally occurring sesquiterpenoid of the xanthanolide class, isolated from the plant Xanthium cavanillesii.[1] This compound has demonstrated significant anti-ulcerogenic properties, presenting a promising scaffold for the development of novel gastroprotective agents. This technical guide provides a comprehensive overview of this compound, its known biological activity, and the experimental protocols used for its evaluation. Furthermore, it explores the proposed mechanism of action and contextualizes its activity within the broader class of xanthanolide sesquiterpenes. While information on synthetic derivatives is limited, structure-activity relationships gleaned from related natural analogs are discussed.

Core Compound Profile

This compound is characterized by a xanthanolide skeleton, a class of C15-sesquiterpene lactones. Its chemical properties are detailed in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 68799-38-2 | [1][2] |

| Molecular Formula | C₁₅H₂₂O₃ | [2] |

| Molecular Weight | 250.33 g/mol | [1][3] |

| Natural Source | Xanthium cavanillesii (Asteraceae) | [1] |

| Physical Description | Crystalline solid | [2] |

| Purity (Commercial) | >98% (HPLC) | [2] |

| Known Biological Activity | Anti-ulcerogenic | [1] |

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its gastroprotective effect. Research has demonstrated its ability to inhibit ethanol-induced gastric lesions in animal models. The quantitative data for this compound and related xanthanolides isolated from Xanthium cavanillesii are summarized below.

| Compound | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± S.E.M.) | Inhibition (%) | Source(s) |

| Control (Ethanol) | - | 5.16 ± 0.22 | - | [1] |

| This compound | 100 | 1.33 ± 0.16 | 74 | [1] |

| Xanthatin | 100 | 0.33 ± 0.16 | 94 | [1] |

| Xanthatin | 50 | 0.62 ± 0.37 | 88 | [1] |

| Xanthatin | 25 | 0.87 ± 0.12 | 83 | [1] |

| Xanthatin | 12.5 | 1.00 ± 0.28 | 81 | [1] |

| Xanthinosin | 100 | 3.66 ± 0.66 | 29 | [1] |

| Tomentosin | 100 | 0.40 ± 0.18 | 92 | [1] |

| 8-epi-Xanthatin | 100 | 4.66 ± 0.16 | 10 | [1] |

| Omeprazole (Reference) | 60 | 3.00 ± 0.28 | 42 | [1] |

Synthesis and Biosynthesis

Chemical Synthesis

To date, a specific total synthesis for this compound has not been reported in the scientific literature. However, general synthetic strategies for the xanthanolide scaffold have been developed. These complex multi-step syntheses often involve intricate cyclization and stereochemical control to construct the characteristic seven-membered carbocyclic ring fused to a γ-lactone.

Biosynthesis

The biosynthesis of xanthanolides, including this compound, is believed to proceed from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. The proposed biosynthetic pathway involves the cyclization of FPP to form a germacranolide intermediate, which then undergoes oxidative modifications and rearrangements, catalyzed by cytochrome P450 enzymes, to form the xanthanolide skeleton.

Below is a conceptual workflow for the biosynthesis of the xanthanolide skeleton.

Caption: Conceptual workflow for xanthanolide biosynthesis.

Experimental Protocols

The following is a detailed methodology for the ethanol-induced gastric lesion assay as described in the primary literature.[1]

Animal Model

-

Species: Male Wistar rats

-

Weight: 180-200 g

-

Acclimatization: Animals are housed in cages with wide mesh bottoms to prevent coprophagy and are maintained under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle).

-

Fasting: Animals are fasted for 24 hours prior to the experiment with free access to water.

Experimental Procedure

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Compound Administration:

-

Test compounds (this compound, other xanthanolides) are suspended in a 1% carboxymethyl cellulose (CMC) solution.

-

The suspensions are administered orally (p.o.) at the specified doses (e.g., 100 mg/kg).

-

The control group receives an equivalent volume of the 1% CMC vehicle.

-

A reference group is treated with a standard anti-ulcer drug, such as omeprazole (60 mg/kg, p.o.).

-

-

Ulcer Induction:

-

One hour after the administration of the test compounds or vehicle, all animals receive 1 mL of absolute ethanol via oral gavage to induce gastric lesions.

-

-

Euthanasia and Sample Collection:

-

One hour after ethanol administration, the animals are euthanized by cervical dislocation.

-

The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

-

-

Ulcer Index Assessment:

-

The stomachs are examined for mucosal lesions under a dissecting microscope.

-

The ulcer index is calculated based on the severity and extent of the lesions. This can be done by measuring the length and number of lesions. A common scoring system is to sum the total length (in mm) of all lesions for each stomach.

-

-

Data Analysis:

-

The percentage of inhibition of ulceration is calculated using the following formula: % Inhibition = [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100

-

Statistical significance is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

-

Below is a diagram illustrating the experimental workflow.

Caption: Workflow for the ethanol-induced gastric lesion assay.

Mechanism of Action

The precise signaling pathway for the anti-ulcerogenic activity of this compound has not been fully elucidated. However, based on the structure-activity relationships of xanthanolides and other sesquiterpene lactones, a plausible mechanism involves the chemical reactivity of the α,β-unsaturated carbonyl moiety present in the molecule.[1][4]

This electrophilic center can act as a Michael acceptor, reacting with nucleophilic sulfhydryl (-SH) groups of endogenous molecules in the gastric mucosa, such as glutathione and cysteine residues in proteins.[4] This covalent modification is hypothesized to trigger a cascade of cytoprotective events.

The proposed mechanism of action is as follows:

-

Depletion of Non-protein Sulfhydryls: The α,β-unsaturated carbonyl group of this compound reacts with non-protein sulfhydryls, primarily glutathione (GSH).

-

Induction of Antioxidant Response: The initial depletion of GSH may lead to a transient oxidative stress, which in turn activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.

-

Upregulation of Cytoprotective Genes: Activation of the Nrf2-ARE pathway leads to the increased expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1) and phase II detoxifying enzymes.

-

Prostaglandin Synthesis: Some studies on related sesquiterpene lactones suggest an involvement of increased prostaglandin synthesis, which enhances mucus and bicarbonate secretion, and improves mucosal blood flow.[4]

-

Gastric Mucosal Protection: The culmination of these events leads to a strengthened gastric mucosal barrier, rendering it more resistant to the damaging effects of necrotizing agents like ethanol.

The following diagram illustrates the proposed mechanism of gastric cytoprotection.

Caption: Proposed mechanism of gastric cytoprotection.

Derivatives and Analogs

Currently, there is a paucity of published research on the synthesis and biological evaluation of direct derivatives and analogs of this compound. However, the study by Favier et al. (2005) on a series of naturally occurring xanthanolides provides valuable insights into the structure-activity relationship for anti-ulcerogenic activity.[1]

-

Importance of the α,β-Unsaturated Carbonyl Group: The high activity of xanthatin and tomentosin, which both possess an α,β-unsaturated carbonyl system, compared to the lower activity of their analogs where this system is modified, suggests that this Michael acceptor moiety is crucial for the gastroprotective effect.[1][4]

-

Stereochemistry: The difference in activity between xanthatin and its stereoisomer 8-epi-xanthatin highlights the importance of the three-dimensional arrangement of the molecule for its biological function.[1]

Future research into the synthesis of derivatives of this compound could focus on modifying the side chain to improve potency and pharmacokinetic properties while retaining the key α,β-unsaturated carbonyl moiety.

Conclusion

This compound is a promising natural product with demonstrated anti-ulcerogenic activity. Its mechanism of action is likely linked to the electrophilic nature of its α,β-unsaturated carbonyl group, which can modulate cellular defense pathways in the gastric mucosa. While further research is needed to fully elucidate its signaling pathways and to explore the potential of its synthetic derivatives, this compound represents a valuable lead compound for the development of new gastroprotective therapies. This guide provides a foundational resource for researchers and drug development professionals interested in pursuing this promising area of natural product chemistry and pharmacology.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. mdpi.com [mdpi.com]

- 3. Anti-ulcerogenic mechanisms of the sesquiterpene lactone onopordopicrin-enriched fraction from Arctium lappa L. (Asteraceae): role of somatostatin, gastrin, and endogenous sulfhydryls and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship in the gastric cytoprotective effect of several sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 4-Oxobedfordiaic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobedfordiaic acid, a sesquiterpenoid natural product, has garnered attention within the scientific community for its potential therapeutic applications, notably its anti-ulcerogenic properties. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, alongside a summary of its chemical properties, and available experimental data. The information is intended to assist researchers and drug development professionals in sourcing this compound and understanding its biological context.

Commercial Suppliers

Sourcing high-quality chemical compounds is a critical first step in research and development. Several commercial suppliers offer this compound, primarily for research purposes. The following table summarizes the available information on these suppliers. Pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities | Price | CAS Number | Notes |

| MedChemExpress | HY-N2643 | High Purity | Inquire | Inquire | 68799-38-2 | For research use only. Isolated from Xanthium cavanillesii.[1] |

| ChemFarm | --- | --- | 5 mg | $553.00 | 68799-38-2 | --- |

| BioCrick | BCN4247 | >98% (Confirmed by NMR) | 5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg | $748 (for 5mg) | 68799-38-2 | High purity natural product.[2] |

| CymitQuimica | IN-DA00FEOJ | --- | 5 mg | Inquire | 68799-38-2 | For lab use only.[3] |

| VEGPHARM | 68799-38-2 | --- | On request | Inquire | 68799-38-2 | --- |

| ChemFaces | CFN98390 | >98% | 5mg, 10mg, 20mg, 50mg | Inquire | 68799-38-2 | Isolated from the herbs of Xanthium sibiricum. |

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | [4] |

| Molecular Weight | 250.33 g/mol | [3] |

| CAS Number | 68799-38-2 | [1][3][4] |

| Class | Sesquiterpenoid | [2] |

| Source | Xanthium cavanillesii, Xanthium sibiricum | [1] |

Experimental Methodologies

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are not extensively available in the public domain. However, based on general laboratory practices for natural product chemistry, a plausible workflow can be outlined.

General Isolation and Purification Workflow

The isolation of this compound from its natural source, such as Xanthium species, typically involves solvent extraction followed by chromatographic purification.

1. Extraction:

-

Plant Material Preparation: The aerial parts of the Xanthium plant are collected, dried, and ground into a fine powder.

-

Soxhlet Extraction: The powdered plant material is subjected to continuous extraction in a Soxhlet apparatus using a solvent of moderate polarity, such as ethanol. This method is effective for extracting a wide range of secondary metabolites.

2. Purification:

-

Column Chromatography: The crude ethanol extract is concentrated and then subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC to yield the pure compound.

3. Structural Elucidation and Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound is confirmed using ¹H and ¹³C NMR spectroscopy.[2]

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined by mass spectrometry to further confirm the identity and purity of the compound.[2]

Biological Activity and Potential Signaling Pathway

This compound has been reported to exhibit anti-ulcerogenic activity.[1] While the precise molecular mechanism has not been fully elucidated for this specific compound, the anti-ulcer effects of other sesquiterpenoids provide insights into a plausible signaling pathway. The gastroprotective effects of such compounds are often attributed to the modulation of gastric acid secretion, enhancement of mucosal defense mechanisms, and anti-inflammatory actions.

A key mechanism in gastric mucosal protection involves the synthesis of prostaglandins (PGE₂). Prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa by stimulating mucus and bicarbonate secretion and increasing mucosal blood flow. Nonsteroidal anti-inflammatory drugs (NSAIDs) are known to induce ulcers by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. It is hypothesized that this compound may exert its anti-ulcerogenic effect by promoting the prostaglandin synthesis pathway.

This proposed pathway suggests that this compound may counteract the inhibitory effects of ulcerogenic agents like NSAIDs on the COX enzymes or otherwise promote the synthesis of gastroprotective prostaglandins. This leads to an increase in mucus and bicarbonate secretion, improved mucosal blood flow, and a reduction in gastric acid secretion, all of which contribute to the protection of the gastric mucosa. Further research is required to validate this specific mechanism for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CAS:68799-38-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the anti-ulcerogenic effect of sesquiterpene lactones from Centaurea solstitialis L. ssp. solstitialis by using various in vivo and biochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Proposed Synthesis of 4-Oxobedfordiaic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: To date, a total synthesis for 4-Oxobedfordiaic acid has not been reported in the scientific literature. This document outlines a novel, proposed retrosynthetic analysis and a detailed, step-by-step hypothetical protocol for its synthesis. The proposed pathway leverages well-established synthetic transformations, including stereoselective conjugate addition to a cycloheptenone, enolate alkylation to establish the key quaternary carbon center, and a Horner-Wadsworth-Emmons reaction to install the acrylic acid moiety. Each step is supported by analogous reactions found in the literature to provide a plausible and scientifically grounded synthetic route.

Proposed Retrosynthetic Analysis

The structure of this compound presents several synthetic challenges, including the stereoselective formation of a substituted cycloheptene ring, the creation of a quaternary carbon center, and the introduction of two functionalized side chains. Our proposed retrosynthesis is outlined below:

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the preparation of a chiral cycloheptenone, followed by a series of stereocontrolled transformations to yield the target molecule.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are hypothetical and based on analogous reactions reported in the literature. Researchers should perform appropriate optimization and characterization at each step.

Step 1: Synthesis of (S)-4-Methylcycloheptanone

This procedure is adapted from the well-established methods of enolate alkylation of cyclic ketones.[1][2][3]

-

To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of cycloheptanone (1.0 eq) in anhydrous THF dropwise to the LDA solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-4-methylcycloheptanone. Chiral separation may be necessary if a racemic starting material is used, or an asymmetric alkylation protocol should be employed.

Step 2: Synthesis of (S)-4-Methylcyclohept-2-enone

This protocol is based on the Saegusa-Ito oxidation.

-

To a solution of LDA (1.2 eq) in anhydrous THF at -78 °C, add a solution of (S)-4-methylcycloheptanone (1.0 eq) in anhydrous THF.

-

After stirring for 1 hour, add trimethylsilyl chloride (TMSCl, 1.3 eq) and stir for an additional 30 minutes at -78 °C, then warm to room temperature.

-

Remove the solvent under reduced pressure and dissolve the residue in anhydrous acetonitrile.

-

Add palladium(II) acetate (Pd(OAc)2, 1.1 eq) and stir the mixture at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the residue by flash column chromatography on silica gel to yield (S)-4-methylcyclohept-2-enone.

Step 3: Synthesis of Precursor A (Keto-ester)

This step involves a stereoselective 1,4-conjugate addition of an organocuprate followed by trapping of the resulting enolate.[4][5][6][7][8]

-

Prepare the organocuprate reagent by adding two equivalents of butyllithium to a suspension of copper(I) iodide in anhydrous THF at -78 °C.

-

To this cuprate solution, add a solution of (S)-4-methylcyclohept-2-enone (1.0 eq) in anhydrous THF at -78 °C.

-

Stir the reaction for 2 hours to allow for complete conjugate addition.

-

Add hexamethylphosphoramide (HMPA, 2.0 eq) followed by allyl bromoacetate (1.5 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

-

Purify by flash column chromatography to yield the keto-ester precursor.

Step 4: Synthesis of Precursor B (Aldehyde)

This step involves the ozonolysis of the terminal alkene.

-

Dissolve the keto-ester precursor (1.0 eq) in dichloromethane (CH2Cl2) and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (Me2S, 3.0 eq) and allow the reaction to warm to room temperature overnight.

-

Wash the reaction mixture with water and brine, dry over MgSO4, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography.

Step 5: Synthesis of this compound

The final step is a Horner-Wadsworth-Emmons reaction followed by ester hydrolysis.[9][10][11][12]

-

To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Stir the mixture at room temperature for 1 hour until gas evolution ceases.

-

Cool the solution to 0 °C and add a solution of the aldehyde precursor (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO4, and concentrate.

-

The crude ester is then dissolved in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over MgSO4, concentrate, and purify by flash column chromatography or recrystallization to afford this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected yields for each step of the proposed synthesis, based on typical yields for analogous reactions found in the literature.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Enolate Alkylation | Cycloheptanone | (S)-4-Methylcycloheptanone | 1. LDA, 2. MeI | THF | -78 to RT | 14 | ~75 |

| 2 | Saegusa-Ito Oxidation | (S)-4-Methylcycloheptanone | (S)-4-Methylcyclohept-2-enone | 1. LDA, TMSCl, 2. Pd(OAc)2 | THF/MeCN | -78 to RT | 14 | ~80 |

| 3 | Conjugate Addition/Alkylation | (S)-4-Methylcyclohept-2-enone | Precursor A (Keto-ester) | 1. (Bu)2CuLi, 2. Allyl bromoacetate | THF | -78 to RT | 14 | ~70 |

| 4 | Ozonolysis | Precursor A (Keto-ester) | Precursor B (Aldehyde) | 1. O3, 2. Me2S | CH2Cl2 | -78 to RT | 12 | ~85 |

| 5 | HWE/Hydrolysis | Precursor B (Aldehyde) | This compound | 1. (EtO)2P(O)CH2CO2Et, NaH, 2. LiOH | THF/H2O | 0 to RT | 14 | ~80 |

Disclaimer: This document provides a proposed, hypothetical synthesis of this compound. The protocols are based on analogous reactions and have not been experimentally validated for this specific synthetic route. Appropriate safety precautions and experimental optimization are required.

References

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. alkylation of enolates [quimicaorganica.org]

- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 6. Organocuprate conjugate-addition–enolate-alkylation reactions: a new synthesis of 11-deoxyprostaglandins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 8. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Wittig-Horner Reaction [organic-chemistry.org]

Application Notes and Protocols for the Quantification of 4-Oxobedfordiaic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Oxobedfordiaic acid, a sesquiterpenoid carboxylic acid. While specific methods for this compound are not widely published, the following protocols are based on established analytical techniques for the quantification of structurally related sesquiterpenoids and organic acids from complex matrices such as plant extracts.

Introduction

This compound is a naturally occurring sesquiterpenoid that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, quality control of natural product extracts, and mechanism of action investigations. This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV-absorbing chromophore. The carboxylic acid and ketone moieties in this compound allow for detection at low UV wavelengths, typically around 210 nm.[1][2] This method is suitable for routine analysis and quality control purposes.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies and the analysis of complex samples where low detection limits are required.[3][4] The technique combines the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for highly specific detection and quantification.

Experimental Protocols

Sample Preparation from Plant Material

Effective extraction is critical for the accurate quantification of this compound from plant matrices.[5][6]

Protocol: Solvent Extraction of this compound from Plant Material

-

Grinding: Grind the dried and powdered plant material to a fine powder to increase the surface area for extraction.

-

Extraction Solvent: Use methanol or a mixture of methanol and water (e.g., 80:20 v/v) as the extraction solvent.[6]

-

Extraction Procedure:

-

Weigh approximately 1 gram of the powdered plant material into a conical flask.

-

Add 20 mL of the extraction solvent.

-

Sonication or shaking can be employed to enhance extraction efficiency. For instance, sonicate the mixture for 30 minutes or shake for 1 hour.[6]

-

Repeat the extraction process two to three times with fresh solvent to ensure complete extraction.

-

-

Filtration and Concentration:

-

Combine the extracts and filter through a Whatman No. 1 filter paper.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used for this purpose.

HPLC-UV Method Protocol

This protocol is a general guideline and may require optimization for specific matrices.

Instrumentation:

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase acidification)[1][7]

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min, 35% B; 2-17 min, 35-98% B; 17-19 min, 98% B; 19.1-21 min, 35% B[8] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C[9] |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm[1][10] |

Calibration:

Prepare a series of standard solutions of a reference standard of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Method Protocol

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.

Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[4]

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid[8] |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C[11] |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[12] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M-H]⁻ of this compound |

| Product Ion (Q3) | To be determined by infusion of a standard |

| Collision Energy (CE) | To be optimized |

| Declustering Potential (DP) | To be optimized |

Calibration:

Prepare a calibration curve using a reference standard of this compound, typically in a surrogate matrix if analyzing biological samples.

Data Presentation

The following tables provide examples of how to present quantitative data for the analysis of sesquiterpenoid carboxylic acids, which can be adapted for this compound.

Table 1: HPLC-UV Method Validation Parameters for a Representative Sesquiterpenoid Carboxylic Acid.

| Parameter | Result |

| Linearity Range (µg/mL) | 0.5 - 100[13] |

| Correlation Coefficient (r²) | > 0.999[13] |

| Limit of Detection (LOD) (µg/mL) | 0.25[13] |

| Limit of Quantification (LOQ) (µg/mL) | 0.5[13] |

| Recovery (%) | 97.3 - 103.4[4] |

| Precision (RSD %) | < 5%[4] |

Table 2: LC-MS/MS Method Validation Parameters for a Representative Sesquiterpenoid Carboxylic Acid.

| Parameter | Result |

| Linearity Range (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) (ng/mL) | 0.1 |

| Limit of Quantification (LOQ) (ng/mL) | 0.5 |

| Recovery (%) | 95 - 105 |

| Precision (RSD %) | < 10% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant sample.

Caption: General workflow for the quantification of this compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship between the two primary analytical techniques described.

Caption: Relationship between HPLC-UV and LC-MS/MS for this compound analysis.

References

- 1. shimadzu.com [shimadzu.com]

- 2. scioninstruments.com [scioninstruments.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]

- 9. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Oxobedfordiaic Acid in Anti-Ulcer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobedfordiaic acid, a sesquiterpenoid naturally occurring in Xanthium cavanillesii, has demonstrated notable anti-ulcerogenic properties.[1] This document provides detailed application notes and experimental protocols for researchers investigating the anti-ulcer potential of this compound. The protocols for three widely used in vivo models of gastric ulcer are described: the ethanol-induced ulcer model, the pylorus ligation model, and the non-steroidal anti-inflammatory drug (NSAID)-induced ulcer model. Additionally, this document outlines the current understanding of the potential mechanisms of action and provides a framework for further investigation.

Chemical and Physical Properties

-

Compound Name: this compound

-

CAS Number: 68799-38-2

-

Chemical Formula: C15H22O3[2]

-

Source: Isolated from Xanthium cavanillesii[1]

-

Reported Activity: Anti-ulcerogenic, Gastroprotective[1]

Quantitative Data Summary

The gastroprotective effect of this compound has been quantified in a preclinical model. The following table summarizes the available data.

| Animal Model | Dosage | Route of Administration | Effect | Reference |

| Ethanol-induced gastric lesions in rats | 100 mg/kg (single dose) | Oral | 74% inhibition of ulcer index | [1] |

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, studies on related sesquiterpenoids suggest several potential pathways for its anti-ulcer activity. These include:

-

Cytoprotective Effects: Sesquiterpene lactones have been shown to exert cytoprotective effects, potentially through interaction with endogenous sulfhydryl compounds in the gastric mucosa and by stimulating the synthesis of prostaglandins.[1][3] Prostaglandins play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion and increasing mucosal blood flow.

-

Anti-secretory Activity: Some sesquiterpenoids have been found to modulate gastric acid secretion by increasing serum somatostatin levels and decreasing gastrin levels.[2][3]

-

Anti-inflammatory and Antioxidant Activity: The anti-ulcer effects may also be attributed to the anti-inflammatory and antioxidant properties of sesquiterpenes, which can mitigate the oxidative stress and inflammatory responses associated with ulcer formation.

A proposed signaling pathway for the gastroprotective effect of this compound is illustrated below.

Caption: Proposed gastroprotective mechanism of this compound.

Experimental Workflow for Screening

The following diagram illustrates a general workflow for screening the anti-ulcer activity of a test compound like this compound.

Caption: General experimental workflow for anti-ulcer screening.

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the cytoprotective activity of a compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard drug (e.g., Omeprazole, 20 mg/kg)

-

Absolute ethanol

-

Wistar rats (180-220 g)

-

Oral gavage needles

-

Dissection tools

-

Formalin solution (10%)

Procedure:

-

Animal Acclimatization and Fasting: House the rats in cages with wire-mesh bottoms to prevent coprophagy and provide free access to water. Acclimatize the animals for at least one week before the experiment. Fast the rats for 24 hours before the experiment, with continued access to water.

-

Grouping: Randomly divide the animals into the following groups (n=6 per group):

-

Group I (Normal Control): Administer vehicle only.

-

Group II (Ulcer Control): Administer vehicle, followed by ethanol.

-

Group III (Standard): Administer standard drug (e.g., Omeprazole 20 mg/kg), followed by ethanol.

-

Group IV, V, etc. (Test Groups): Administer this compound at different doses (e.g., 50, 100, 200 mg/kg), followed by ethanol.

-

-

Dosing: Administer the vehicle, standard drug, or this compound orally by gavage.

-

Ulcer Induction: One hour after the administration of the test compounds, orally administer 1 mL of absolute ethanol to each rat (except the normal control group).

-

Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation under anesthesia.

-

Stomach Examination: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

-

Ulcer Scoring: Pin the stomachs on a corkboard and examine for the presence of ulcers in the glandular portion. The ulcer index can be calculated based on the number and severity of the lesions. A common scoring system is:

-

0: No lesion

-

1: Petechial hemorrhages

-

2: 1-5 small ulcers

-

3: >5 small ulcers or one large ulcer

-

4: Multiple large ulcers

-

-

Histopathology: A portion of the stomach tissue can be fixed in 10% formalin for histological examination.

-

Data Analysis: Calculate the percentage of ulcer inhibition for each treated group compared to the ulcer control group using the formula: % Inhibition = [(Ulcer Index of Control - Ulcer Index of Test) / Ulcer Index of Control] x 100

Pylorus Ligation-Induced Gastric Ulcer Model in Rats

This model is used to assess the effect of a compound on gastric acid secretion.

Materials:

-

This compound

-

Vehicle

-

Standard drug (e.g., Ranitidine, 50 mg/kg)

-

Wistar rats (180-220 g)

-

Anesthetic (e.g., ether or ketamine/xylazine)

-

Surgical thread

-

Surgical instruments

-

Centrifuge tubes

Procedure:

-

Animal Preparation: Fast the rats for 24-48 hours before the surgery, with free access to water.

-

Grouping: Divide the animals into groups as described in the ethanol-induced model.

-

Dosing: Administer the vehicle, standard drug, or this compound orally 30 minutes before the surgical procedure.

-

Pylorus Ligation: Anesthetize the rats. Make a midline abdominal incision below the xiphoid process. Gently expose the stomach and ligate the pyloric sphincter with a surgical thread, being careful not to obstruct the blood supply. Suture the abdominal incision.

-

Post-operative Care: House the animals in individual cages and deprive them of food and water for the duration of the experiment (typically 19 hours).

-

Sample Collection: After 19 hours, euthanize the rats. Open the abdomen and place a ligature around the esophagus. Excise the stomach and collect the gastric contents into a centrifuge tube.

-

Gastric Juice Analysis: Centrifuge the gastric contents at 1000 rpm for 10 minutes. Measure the volume of the supernatant. Determine the pH and titrate with 0.01 N NaOH to determine the total and free acidity.

-

Ulcer Examination: Open the stomach along the greater curvature, rinse with saline, and score the ulcers as previously described.

-

Data Analysis: Analyze the differences in gastric volume, pH, acidity, and ulcer index between the groups. Calculate the percentage of ulcer inhibition.

NSAID (Indomethacin)-Induced Gastric Ulcer Model in Rats

This model is relevant for studying ulcers caused by non-steroidal anti-inflammatory drugs.

Materials:

-

This compound

-

Vehicle

-

Standard drug (e.g., Omeprazole, 20 mg/kg)

-

Indomethacin

-

Wistar rats (180-220 g)

Procedure:

-